molecular formula C₁₂H₁₉N₄O₁₀P₃S B031887 Thiamine triphosphorate CAS No. 3475-65-8

Thiamine triphosphorate

Cat. No. B031887
CAS RN: 3475-65-8
M. Wt: 504.29 g/mol
InChI Key: IWLROWZYZPNOFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ThTP involves specific biochemical pathways and reactions. A novel chemical synthesis method allows the incorporation of 32P into ThTP, using [32P]orthophosphoric acid and thiamine diphosphate in the presence of ethyl chloroformate, with a final yield of about 10% (Grandfils et al., 1988). Furthermore, an enzymatic system involved in ThTP synthesis has been identified, catalyzing the synthesis from thiamine diphosphate and ATP, suggesting a complex regulation of ThTP levels within cells (Nishino et al., 1983).

Molecular Structure Analysis

The molecular structure of ThTP and its derivatives has been extensively studied. Research on thiaminylated adenine nucleotides and their chemical synthesis revealed the structure of ThTP derivatives by MS analysis and NMR, offering insights into the electronic environment of the thiazolium ring which is crucial for ThTP's biochemical activity (Frédérich et al., 2009).

Chemical Reactions and Properties

ThTP is involved in various chemical reactions, including its role in phosphorylation processes. Its synthesis in rat brain mitochondria, coupled to the respiratory chain, highlights its importance in energy metabolism and suggests a chemiosmotic mechanism of action (Gangolf et al., 2009). The specificity of ThTP for its substrates and its catalytic properties have been analyzed, revealing its nearly absolute specificity and its role beyond being a simple metabolic cofactor (Lakaye et al., 2004).

Physical Properties Analysis

The physical properties of ThTP, including its stability and interactions with other molecules, are crucial for its biological functions. The synthesis of stable analogues of thiamine di- and triphosphate as tools for probing ThTP's role in biological systems has facilitated the understanding of these properties (Klein et al., 2002).

Chemical Properties Analysis

The chemical properties of ThTP, such as its reactivity and interaction with metal ions, have been explored to understand its physiological roles. For instance, the interaction of ThTP with specific enzymes and its activation mechanism have been elucidated, revealing the complexity of its functions beyond being a simple cofactor (Kern et al., 1997).

Scientific Research Applications

1. Cellular and Metabolic Functions

Thiamine Triphosphate (ThTP) has been identified in various organisms, from bacteria to humans. While its precise biological role remains somewhat enigmatic, it is suggested to have fundamental roles in cellular metabolism or signaling. In humans, ThTP levels are significantly high, possibly due to the low expression of 25-kDa ThTPase, an enzyme responsible for its hydrolysis. The presence of ThTP and Adenosine Thiamine Triphosphate (AThTP) in poorly differentiated fast-growing cells suggests an unrecognized link between these compounds and cellular processes such as cell division or differentiation (Gangolf et al., 2010).

2. Role in Bacterial Growth and Adaptation

In bacteria, ThTP accumulation occurs under specific conditions such as amino acid starvation. It's suggested that the early accumulation of ThTP initiates a reaction cascade crucial for bacteria's adaptation to stringent conditions. This indicates a physiological role for ThTP in organisms, aiding in their adaptation to changing nutritional conditions (Lakaye et al., 2004).

3. Implications in Neurological Functions and Diseases

ThTP is found in small quantities in most organisms, but its exact physiological role is unclear. Its presence across a spectrum of organisms suggests it may have a fundamental role in cell metabolism or signaling. Interestingly, a specific thiamine triphosphatase (ThTPase) enzyme is present only in mammals, indicating a unique role for ThTP in these organisms. A decreased content of ThTP may contribute to symptoms observed during thiamine deficiency, underlying its importance in neurological health (Makarchikov et al., 2003).

ThTP's distinct properties at the neuronal membrane and the compartmentalization of thiamine metabolism between neurons and glial cells highlight its critical role in brain function. Thiamine deficiency, often resulting in conditions like Wernicke's encephalopathy, underlines the importance of ThTP and its derivatives in maintaining brain health (Butterworth, 2003).

4. Potential Role in Synaptic Function and Signal Transduction

ThTP may act as a phosphate donor for the phosphorylation of certain proteins, suggesting a potential role in cell signaling pathways. It is present in significant amounts in tissues like the electric organ of Electrophorus electricus or skeletal muscles of specific animals, hinting at its importance in specialized cellular functions. The enzymatic synthesis of ThTP, potentially involving ThDP kinase, points to a complex regulatory mechanism of this compound in various tissues (Makarchikov et al., 2002).

ThTP's presence in the brain and its possible involvement in neuronal metabolism or signaling pathways, as indicated by its distribution in rodent brains, further emphasizes its potential significance in neurological functions (Czerniecki et al., 2004).

Future Directions

While the cellular functions of the coenzyme thiamine (vitamin B1) diphosphate (ThDP) are well characterized, the triphosphorylated thiamine derivatives, thiamine triphosphate (ThTP) and adenosine thiamine triphosphate (AThTP), still represent an intriguing mystery . A better understanding of these two thiamine derivatives will require the use of transgenic models .

properties

IUPAC Name

[[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLROWZYZPNOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N4O10P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiamine triphosphorate

CAS RN

3475-65-8
Record name Thiamine triphosphoric acid ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3475-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamine triphosphorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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